molecular formula C18H18N2O3S B2515830 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 2034538-25-3

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2515830
CAS No.: 2034538-25-3
M. Wt: 342.41
InChI Key: SYWZWPKWGNQFDO-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Heterocyclic Compounds

Five-membered heterocycles like furan play a critical role in the design of bioactive molecules in drug development. These structural units are integral to the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. The incorporation of heteroaryl substituents such as furan-2-yl and pyridin-3-yl into these compounds can significantly impact their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The review by Ostrowski (2022) illustrates the importance of these substituents in enhancing the biological activity of various compounds (Ostrowski, 2022).

Chemical Modification of Biomolecules

The chemical modification of xylan to produce new biopolymer ethers and esters demonstrates the potential of furan- and pyridinyl-derivatives in creating materials with specific properties for drug delivery applications. Petzold-Welcke et al. (2014) explored how these modifications influence the structure and properties of the resulting products, pointing towards the application of furan derivatives in the creation of spherical nanoparticles for targeted drug delivery (Petzold-Welcke et al., 2014).

Cytochrome P450 Inhibitors

The study by Khojasteh et al. (2011) on the selectivity of chemical inhibitors of Cytochrome P450 (CYP) isoforms highlights the relevance of structural derivatives like furan in deciphering the specific involvement of CYP isoforms in drug metabolism. This research is vital for understanding drug-drug interactions and for the development of more selective CYP inhibitors (Khojasteh et al., 2011).

Green Chemical Processes

Chernyshev et al. (2017) discussed the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass, a process integral for creating sustainable polymers, fuels, and other chemicals. This review underscores the potential of furan derivatives in replacing non-renewable hydrocarbon sources, marking a significant step towards green chemistry (Chernyshev et al., 2017).

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and eventually tested in clinical trials .

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-13-5-6-17(8-14(13)2)24(21,22)20-11-15-9-16(12-19-10-15)18-4-3-7-23-18/h3-10,12,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWZWPKWGNQFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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